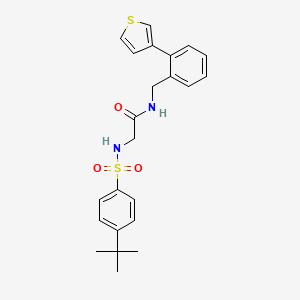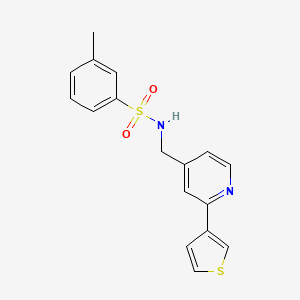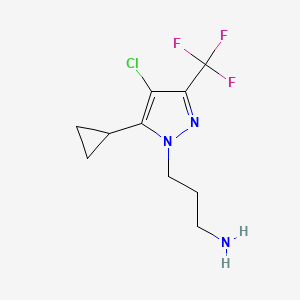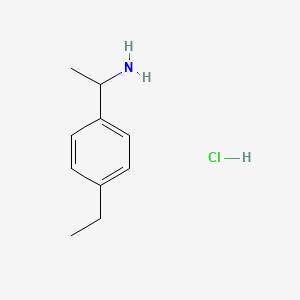
Methyl-3-(4-(4-(4-Fluorphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydrochinazolin-7-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural features, including a piperazine ring, a quinazoline ring, and a fluorophenyl group . Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity . Quinazoline derivatives also have a wide range of pharmacological profiles .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring and the quinazoline ring. The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring could adopt a chair conformation . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for certain biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperazine ring and the quinazoline ring could potentially undergo various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule and its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
- Struktur-Aktivitäts-Beziehung (SAR): Analogiestudien ergaben, dass spezifische Modifikationen (z. B. Halogensubstitution in der Nähe des Piperazinrings) die ENT-Hemmung beeinflussten .
- Synthese: Die intramolekulare Cyclisierung von 1-(2-Arylhydrazono)-1-(4-Arylpiperazin-1-yl)propan-2-onen führte zu 6-substituierten-4-methyl-3-(4-Arylpiperazin-1-yl)cinnolinen .
Hemmung von Equilibrativen Nukleosidtransportern (ENTs)
Antifungal-Eigenschaften
Medizinische Heterocyclische Verbindungen
Zusammenfassend lässt sich sagen, dass FPMINT vielversprechend als ENT-Hemmer, Antimykotikum und medizinisch relevantes heterocyclisches Mittel ist. Weitere Forschungsarbeiten werden sein volles Potenzial aufdecken und seine Anwendung in verschiedenen therapeutischen Kontexten lenken. 🌟
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 4-fluorophenylpiperazine with ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, followed by the addition of methyl 4-oxobutanoate. The resulting intermediate is then subjected to cyclization and esterification reactions to yield the final product.", "Starting Materials": [ "4-fluorophenylpiperazine", "ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate", "methyl 4-oxobutanoate" ], "Reaction": [ "Step 1: Condensation of 4-fluorophenylpiperazine with ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the intermediate.", "Step 2: Addition of methyl 4-oxobutanoate to the intermediate obtained in step 1 in the presence of a suitable catalyst such as triethylamine (TEA) or N,N-dimethylformamide (DMF) to form the final intermediate.", "Step 3: Cyclization of the final intermediate obtained in step 2 in the presence of a suitable cyclizing agent such as trifluoroacetic acid (TFA) or acetic anhydride to yield the cyclized intermediate.", "Step 4: Esterification of the cyclized intermediate obtained in step 3 with methanol in the presence of a suitable esterifying agent such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to yield the final product." ] } | |
CAS-Nummer |
946241-49-2 |
Molekularformel |
C24H25FN4O4S |
Molekulargewicht |
484.55 |
IUPAC-Name |
methyl 3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H25FN4O4S/c1-33-23(32)16-4-9-19-20(15-16)26-24(34)29(22(19)31)10-2-3-21(30)28-13-11-27(12-14-28)18-7-5-17(25)6-8-18/h4-9,15H,2-3,10-14H2,1H3,(H,26,34) |
InChI-Schlüssel |
AGUVKPNYXYMNCR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2470837.png)




![3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea](/img/structure/B2470845.png)
![N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2470846.png)
![5-(cyclopentylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2470848.png)


![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2470854.png)
![2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2470855.png)
![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2470856.png)

